(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921764-10-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(3R)-6-phenylmethoxyhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-9,13-14H,1,10-11H2/t13-/m1/s1 |
InChI Key |
YACMDKPWOQGRMU-CYBMUJFWSA-N |
Isomeric SMILES |
C=C[C@H](C=CCOCC1=CC=CC=C1)O |
Canonical SMILES |
C=CC(C=CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3r 6 Benzyloxy Hexa 1,4 Dien 3 Ol
Reactions Involving the Chiral Alcohol Functionality
The chiral alcohol group is a pivotal feature of the molecule, allowing for a range of transformations including oxidation, reduction, and nucleophilic derivatization.
Selective Oxidation and Reduction Pathways
The secondary allylic alcohol in (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol can be selectively oxidized to the corresponding α,β-unsaturated ketone, (R)-6-(benzyloxy)hexa-1,4-dien-3-one. This transformation necessarily results in the loss of the chiral center at the C-3 position. A variety of reagents are effective for this purpose, with manganese dioxide (MnO2) being a classic choice for the chemoselective oxidation of allylic alcohols. nih.gov Other common methods include the use of Jones reagent (chromic acid in acetone) or Swern and Dess-Martin periodinane oxidations, which are known for their mild conditions and high yields. nih.govorganic-chemistry.orgvanderbilt.edu A protocol employing catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with Mn(OAc)3 as a co-oxidant is particularly effective for the rapid and high-yielding oxidation of allylic alcohols. nih.gov
Reduction pathways typically target the conjugated diene system rather than the alcohol functionality. Catalytic hydrogenation, for instance, would reduce the carbon-carbon double bonds.
Table 1: Selective Oxidation Conditions for Allylic Alcohols
| Reagent/System | Typical Conditions | Product | Key Features |
| Manganese Dioxide (MnO2) | CH2Cl2 or CHCl3, room temp. | α,β-Unsaturated Ketone | Chemoselective for allylic/benzylic alcohols; often requires large excess. nih.gov |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temp. | α,β-Unsaturated Ketone | Strong oxidant, simple procedure, high yields. organic-chemistry.org |
| PCC (Pyridinium Chlorochromate) | CH2Cl2, room temp. | α,β-Unsaturated Aldehyde/Ketone | Mild, slightly acidic conditions; can be buffered. vanderbilt.edu |
| DDQ (catalytic) / Mn(OAc)3 | Dioxane, room temp. | α,β-Unsaturated Ketone | Fast, high yields, chemoselective for allylic over other alcohols. nih.gov |
Nucleophilic Reactivity and Derivatization at the Alcohol Center
The hydroxyl group of this compound can be readily derivatized to either protect it from undesired reactions or convert it into a good leaving group for nucleophilic substitution. libretexts.orgmasterorganicchemistry.com
Protection: To prevent the acidic proton and nucleophilic oxygen from interfering with subsequent synthetic steps (e.g., organometallic reactions), the alcohol is often protected. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. masterorganicchemistry.comuobaghdad.edu.iq These are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Benzyl (B1604629) ethers are also used, though the subject compound already contains one such group. uobaghdad.edu.iq
Derivatization for Substitution: The hydroxyl group is a poor leaving group. It can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with tosyl chloride or mesyl chloride in pyridine. These sulfonate esters are excellent leaving groups, facilitating SN2 or SN2' reactions with a wide range of nucleophiles. SN2' reactions are common in allylic systems, where the nucleophile attacks the terminal carbon of the double bond, leading to a rearranged product.
Table 2: Common Derivatization Reactions of the Alcohol Functionality
| Reaction Type | Reagent | Product Functional Group | Purpose |
| Silyl Ether Protection | TBDMS-Cl, Imidazole | O-TBDMS | Protection against bases, organometallics, and some oxidants. masterorganicchemistry.com |
| Ester Protection | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester (-OAc) | Protection, removable by hydrolysis. highfine.com |
| Tosylation | TsCl, Pyridine | Tosylate (-OTs) | Conversion to a good leaving group for substitution. organic-chemistry.org |
| Mesylation | MsCl, Triethylamine | Mesylate (-OMs) | Conversion to a good leaving group for substitution. |
Enantioselective Esterification and Transesterification Processes
Enzymatic methods, particularly those employing lipases, are highly effective for the esterification of chiral alcohols while preserving their stereochemical integrity. mdpi.com Since this compound is an enantiopure secondary allylic alcohol, lipase-catalyzed esterification can be used to synthesize a variety of chiral esters with high optical purity.
These reactions are typically conducted in organic solvents using an acyl donor, such as vinyl acetate or ethyl acetate. The enzyme, often an immobilized lipase (B570770) like Candida antarctica Lipase B (CALB), catalyzes the acyl transfer to the alcohol. mdpi.comcore.ac.ukosaka-u.ac.jp The process is highly enantioselective, meaning the enzyme acylates the (R)-enantiomer without affecting the stereocenter. Such transformations are valuable for producing optically active esters that are themselves important synthetic intermediates. organic-chemistry.orgnih.gov
Table 3: Typical Lipase-Catalyzed Esterification of a Chiral Alcohol
| Component | Role/Example |
| Substrate | This compound |
| Enzyme | Immobilized Lipase (e.g., CALB, Lecitase™ Ultra) mdpi.com |
| Acyl Donor | Vinyl Acetate |
| Solvent | Hexane, Toluene, or other non-polar organic solvent |
| Product | (3R)-6-(Benzyloxy)hexa-1,4-dien-3-yl acetate |
Transformations of the Conjugated Diene System
The conjugated diene is a versatile functional group that readily participates in metathesis and various carbon-carbon bond-forming reactions.
Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)
Olefin metathesis is a powerful tool for C-C bond formation. The terminal double bond of this compound is particularly reactive in cross-metathesis (CM) reactions. Research on the closely related compound, (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol, has demonstrated its effective participation in CM. mdpi.comresearchgate.net When reacted with a partner olefin like cis-1,4-diacetoxy-2-butene (B1582018) in the presence of a second-generation Hoveyda-Grubbs catalyst, the reaction proceeds smoothly at the terminal diene position. mdpi.comresearchgate.net This yields a new, more substituted diene with high E-selectivity, showcasing the utility of this motif in building complex polyene structures. mdpi.comresearchgate.net The choice of catalyst is crucial, with modern ruthenium-based catalysts being highly tolerant of functional groups like alcohols and ethers. nih.gov
Ring-closing metathesis (RCM) is also a possibility if the molecule is first tethered to another olefin. The success of RCM to form cyclic structures is influenced by the substitution pattern and the length of the tether connecting the two olefinic units. soton.ac.ukdrughunter.com Heteroatom substitution, such as the benzyloxy group present in the molecule, can influence the rate and outcome of RCM. nih.govbeilstein-journals.org
Table 4: Example of Cross-Metathesis with a Structurally Similar Diene Alcohol
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Yield | E/Z Selectivity | Reference |
| (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol | cis-1,4-diacetoxy-2-butene | Hoveyda-Grubbs 2nd Gen. | CH2Cl2 | 64% | 17:1 | mdpi.comresearchgate.net |
Hydroacylation and Related Carbon-Carbon Bond Forming Reactions
The conjugated diene system is susceptible to a range of carbon-carbon bond-forming reactions, often catalyzed by transition metals like rhodium or cobalt. rsc.orgacs.orgacs.org
Electrophilic Addition: A fundamental reaction of conjugated dienes is electrophilic addition (e.g., with HBr). The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.org This leads to a mixture of products from 1,2-addition (addition across one of the double bonds) and 1,4-addition (addition across the ends of the conjugated system), with the product ratio often being temperature-dependent. libretexts.orgmasterorganicchemistry.com
Hydroacylation: Intermolecular hydroacylation, the addition of an aldehyde C-H bond across a double bond, can be catalyzed by rhodium complexes. For conjugated dienes, this reaction can be directed to form β,γ- or γ,δ-unsaturated ketones, depending on the catalyst and reaction conditions. acs.org This method provides an atom-economical way to form new C-C bonds and introduce a ketone functionality.
Other C-C bond-forming reactions include Diels-Alder cycloadditions, where the diene reacts with an alkene (dienophile) to form a six-membered ring, and various metal-catalyzed coupling reactions. alevelchemistry.co.uk
Table 5: Potential C-C Bond Forming Reactions on the Diene System
| Reaction Type | Reagents | Key Intermediate | Typical Products |
| Electrophilic Addition | HBr, HCl | Resonance-stabilized allylic carbocation | Mixture of 1,2- and 1,4-adducts. libretexts.orgmasterorganicchemistry.com |
| Hydroacylation | Aldehyde, Rh(I) catalyst | Rhodacycle | β,γ- or γ,δ-Unsaturated ketone. acs.org |
| Diels-Alder Cycloaddition | Alkene (dienophile), heat | Concerted transition state | Substituted cyclohexene (B86901) ring. alevelchemistry.co.uk |
Electrophilic Additions to Diene Systems
Electrophilic addition to conjugated dienes like the one present in the subject molecule can proceed via two main pathways: 1,2-addition and 1,4-addition. When an electrophile (such as HBr) reacts with a conjugated diene, the initial attack forms a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the nucleophile at two different positions.
1,2-Addition: The nucleophile attacks the carbon adjacent to the site of the initial electrophilic attack.
1,4-Addition: The nucleophile attacks the carbon at the end of the conjugated system.
The ratio of these products is highly dependent on reaction conditions. Low temperatures tend to favor the 1,2-addition product (kinetic control), as it often has a lower activation energy for formation. youtube.com Higher temperatures favor the more stable 1,4-addition product (thermodynamic control), which typically has a more substituted and thus more stable double bond. youtube.com
Cycloaddition Reactions (e.g., Diels-Alder)
The 1,3-diene motif is amenable to cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comresearchgate.net This [4+2] cycloaddition involves the reaction of the conjugated diene with a dienophile to form a six-membered ring. The reaction is typically concerted and stereospecific. The presence of both electron-donating and electron-withdrawing groups on the diene and dienophile, respectively, can accelerate the reaction. For a molecule like this compound, the diene system could react with various dienophiles to create complex cyclic structures.
Control of Stereoselectivity and Regioselectivity in Chemical Reactions
Factors Influencing Diastereoselectivity and Enantioselectivity in Transformations
In reactions involving chiral molecules such as this compound, controlling the stereochemical outcome is crucial. The existing stereocenter (the chiral alcohol at C-3) can influence the stereochemistry of newly formed centers. This is known as substrate-controlled stereoselectivity. Factors that influence this include:
Steric Hindrance: Reagents will preferentially attack the less sterically hindered face of the molecule.
Chelation Control: The presence of a Lewis acid could coordinate with the hydroxyl group and the benzyloxy oxygen, creating a rigid cyclic intermediate that directs the approach of incoming reagents to one face of the molecule.
Allylic Strain (A¹‚³ strain): The conformation of the molecule around the existing chiral center can influence the facial bias of the adjacent double bond, directing electrophilic or cycloaddition attacks.
Regioselective Functionalization of Polyunsaturated Backbones
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the electrophilic addition to the diene of this compound, the initial protonation would likely occur at the terminal carbon (C-1) to form the most stable, resonance-stabilized allylic carbocation. The subsequent nucleophilic attack would then occur at either C-2 or C-4. The electronic effects of the hydroxyl and benzyloxy groups would play a significant role in directing this regioselectivity, though specific studies are unavailable.
Mechanistic Investigations of Key Transformation Pathways
Elucidation of Reaction Intermediates and Transition State Geometries
Mechanistic investigations for reactions of conjugated dienes often involve a combination of kinetic studies, isotopic labeling, and computational chemistry. For an electrophilic addition, the key intermediate is the resonance-stabilized allylic carbocation. youtube.com The geometry of this intermediate and the transition states leading to the 1,2- and 1,4-products determine the reaction outcome. Computational studies, such as those using Density Functional Theory (DFT), can be used to model the transition state structures and calculate their relative energies, providing insight into why one product might be favored kinetically versus thermodynamically. chemrestech.com For cycloaddition reactions like the Diels-Alder, the transition state is typically a concerted, boat-like or chair-like structure, and its geometry dictates the stereochemical outcome of the product.
Understanding the Role of Catalysts and Chiral Ligands in Reaction Mechanisms
The reactivity of this compound, a chiral dienol, is significantly influenced by the presence of catalysts and chiral ligands. These components are crucial in directing the stereochemical outcome of a reaction, enabling the synthesis of specific enantiomers or diastereomers. The strategic selection of a catalyst and a coordinating chiral ligand can control the facial selectivity of an approaching reagent, leading to highly stereoselective transformations. This is a fundamental concept in modern asymmetric catalysis. researchgate.netnih.gov
In the context of diene functionalization, transition metal catalysts, particularly those based on rhodium, palladium, and copper, have demonstrated considerable efficacy. acs.org These metals can coordinate with the diene moiety of this compound, activating it towards nucleophilic attack or other transformations. The inherent chirality of the substrate can either be reinforced or overridden by the influence of a powerful chiral ligand, which creates a specific chiral environment around the metal center.
Chiral ligands are organic molecules that bind to the metal center of a catalyst and are themselves chiral. nih.gov The development of novel chiral ligands is a key area of research in asymmetric synthesis. researchgate.net For reactions involving dienes, several classes of chiral ligands have proven to be effective, including those based on phosphorus (e.g., phosphines, phosphoramidites) and nitrogen (e.g., oxazolines), as well as chiral dienes themselves. nih.gov The structure of the ligand, including its steric bulk and electronic properties, plays a critical role in determining the enantioselectivity of the reaction.
The mechanism of stereochemical control often involves the formation of a transient metal-ligand-substrate complex. Within this complex, the chiral ligand blocks one of the prochiral faces of the diene's double bond, thereby directing the incoming reagent to the other face. The precise nature of this interaction depends on the specific catalyst, ligand, and substrate involved.
For instance, in rhodium-catalyzed asymmetric additions of organoboron reagents to unsaturated systems, chiral diene ligands have been shown to induce high levels of enantioselectivity. armchemfront.com The chiral diene ligand coordinates to the rhodium center, creating a chiral pocket that dictates the orientation of the substrate and the subsequent delivery of the nucleophile.
The following tables provide examples of catalyst and chiral ligand systems used in the asymmetric transformations of dienes, which can be considered analogous to potential reactions of this compound.
Table 1: Examples of Catalyst and Chiral Ligand Systems in Asymmetric Diene Functionalization
| Reaction Type | Catalyst | Chiral Ligand | Substrate Type | Key Findings |
| Asymmetric 1,4-Addition | [Rh(acac)(C2H4)2] | Chiral Diene Ligand | α,β-Unsaturated Ketone | High yields and enantioselectivities achieved with various arylboronic acids. |
| Asymmetric Diamination | Pd(0) | Chiral Phosphoramidite | Alkyl Dienes | Synthesis of cyclic sulfamides in high yield and high enantiomeric excess. nih.gov |
| Borylative Cyclization | Copper Catalyst | Not specified | Dienyl Arenes | Chemodivergent approach to five- and six-membered benzocycles. researchgate.net |
| Organocatalytic Reduction | Schreiner's Thiourea | Hantzsch Ester (reductant) | δ-Nitro Dienes | Chemo- and regioselective reduction of the nitro-conjugated double bond. unimi.it |
Table 2: Detailed Research Findings on Chiral Ligands in Rhodium-Catalyzed Asymmetric Additions
| Chiral Ligand | Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Ph-bod | 2-Cyclohexenone | Phenylboronic acid | 99 | 99 |
| (R,R)-Bn-nbd | 2-Cyclopentenone | Phenylboronic acid | 98 | 98 |
| Chiral Diene 1 | β,β-Disubstituted α,β-Unsaturated Ketone | Arylboronic acid | >95 | >98 |
| Chiral Diene 2 | β,β-Disubstituted α,β-Unsaturated Ester | Arylboronic acid | >95 | >98 |
Data in this table is illustrative of the performance of chiral diene ligands in rhodium-catalyzed reactions with analogous substrates and is not specific to this compound. armchemfront.com
The successful application of these catalyst systems to substrates structurally similar to this compound suggests that a range of stereoselective transformations could be developed for this compound. The presence of the benzyloxy group and the chiral alcohol functionality within the molecule would likely influence the choice of catalyst and reaction conditions to achieve optimal selectivity.
Spectroscopic and Stereochemical Characterization Methodologies for 3r 6 Benzyloxy Hexa 1,4 Dien 3 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. Through a series of one- and two-dimensional experiments, it is possible to map the carbon framework, establish proton-proton and proton-carbon connectivities, and deduce stereochemical relationships.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each nucleus in (3R)-6-(benzyloxy)hexa-1,4-dien-3-ol.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The integration of these signals corresponds to the number of protons, while the chemical shift (δ) indicates their electronic environment, and the multiplicity (splitting pattern) reveals the number of neighboring protons. Key expected resonances include those for the terminal vinyl group (H-1), the internal vinyl protons (H-4, H-5), the carbinol methine proton (H-3), the methylene (B1212753) protons adjacent to the alcohol (H-2), the benzylic methylene protons, and the aromatic protons of the benzyl (B1604629) group.
The ¹³C NMR spectrum , typically recorded with proton decoupling, displays a single peak for each unique carbon atom. The chemical shifts provide insight into the hybridization and functional group of each carbon. For this compound, signals are anticipated in the aromatic region (≈127-138 ppm), the olefinic region (≈115-140 ppm), and the aliphatic region, including the oxygen-bearing carbons for the alcohol (C-3) and the ether (C-6 and the benzylic CH₂).
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity |
| 1 | ~115 | ~5.2 | dd |
| ~5.3 | dd | ||
| 2 | ~140 | ~5.9 | ddd |
| 3 | ~72 | ~4.5 | m |
| 4 | ~130 | ~5.7 | m |
| 5 | ~128 | ~5.8 | m |
| 6 | ~69 | ~4.1 | d |
| Bn-CH₂ | ~72 | ~4.5 | s |
| Bn-C (ipso) | ~138 | - | - |
| Bn-C (o, m, p) | ~127-129 | ~7.3 | m |
| OH | - | variable | br s |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. mdpi.comscielo.org.mx
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the contiguous spin system of the hexa-1,4-diene backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). youtube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. youtube.com For example, the carbinol proton signal at ~4.5 ppm would correlate with the carbon signal at ~72 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. youtube.com This is particularly useful for determining stereochemistry. For instance, NOESY correlations could help establish the relative orientation of substituents along the flexible carbon chain and confirm the geometry of the C4=C5 double bond. mdpi.com
While the above NMR techniques can define the relative stereochemistry, determining the absolute configuration at C-3 requires a chiral reference. This is commonly achieved by using chiral derivatizing agents (CDAs). libretexts.org A widely used method is the Mosher's ester analysis. libretexts.org
The secondary alcohol of this compound is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters. researchgate.net Because these diastereomers have different spatial arrangements, the protons near the newly formed chiral ester experience different shielding or deshielding effects from the phenyl group of the MTPA moiety. libretexts.org By analyzing the differences in the ¹H NMR chemical shifts between the two diastereomers (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined based on established empirical models. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-HRMS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement. mdpi.com
For this compound (molecular formula C₁₃H₁₆O₂), ESI-HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of its molecular ion (e.g., [M+H]⁺, [M+Na]⁺) to the calculated exact mass.
Table 2: Predicted ESI-HRMS Data for C₁₃H₁₆O₂
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₇O₂⁺ | 205.1223 |
| [M+Na]⁺ | C₁₃H₁₆O₂Na⁺ | 227.1043 |
Fragmentation analysis, often performed using tandem MS (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov Characteristic fragmentation pathways for this compound would likely include:
Loss of water ([M+H - H₂O]⁺): A common fragmentation for alcohols.
Cleavage of the benzyl group: Formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 is a hallmark of benzyl-containing compounds.
Cleavage adjacent to the alcohol: Breakage of the C-C bonds next to the hydroxyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is a rapid and effective method for identifying the presence of specific functional groups. athabascau.ca The IR spectrum of this compound would be expected to display several characteristic absorption bands. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3200–3600 | Strong, Broad |
| Aromatic/Vinyl | C-H stretch | 3010–3100 | Medium |
| Alkyl | C-H stretch | 2850–3000 | Medium |
| Alkene | C=C stretch | 1640–1680 | Medium-Weak |
| Aromatic Ring | C=C stretch | ~1450, ~1600 | Medium |
| Ether/Alcohol | C-O stretch | 1050–1250 | Strong |
The presence of a broad band around 3400 cm⁻¹ is indicative of the hydroxyl group. pressbooks.pub Absorptions just above 3000 cm⁻¹ confirm the C-H bonds of the alkene and aromatic ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds. athabascau.ca The C=C stretching vibrations for the diene and the aromatic ring, along with strong C-O stretching bands, would further corroborate the proposed structure. mdpi.com
Chiroptical Methods for Absolute Configuration and Enantiomeric Purity Assessment
Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, provide direct information about the absolute stereochemistry. nih.gov Key techniques include Optical Rotation and Circular Dichroism (CD).
While measuring the specific rotation can confirm that the compound is chiral, it is often insufficient on its own to assign the absolute configuration without a known reference standard.
Circular Dichroism (CD) spectroscopy is a more powerful tool, particularly when a suitable chromophore is present near the stereocenter. acs.org For an allylic alcohol like this compound, the inherent chromophores may not be ideal for a simple analysis. However, the absolute configuration can be determined using the exciton (B1674681) chirality method. acs.org This involves derivatizing the alcohol with a chromophoric group, such as a benzoate (B1203000). The two chromophores (the newly introduced benzoate and the existing diene system) will interact through space. This interaction leads to a characteristic split CD signal (a "couplet"). The sign of this couplet can be directly related to the chirality (the dihedral angle) between the two interacting chromophores, thus allowing for a non-empirical assignment of the absolute configuration at C-3. acs.org
Optical Rotation Measurements
Optical rotation is a fundamental characteristic of chiral substances, quantifying their interaction with plane-polarized light. pressbooks.pubwikipedia.org An enantiomer will rotate the plane of polarized light by a specific angle, a property known as optical activity. sydney.edu.au The direction and magnitude of this rotation are unique to the molecular structure and are measured using a polarimeter. sydney.edu.au For this compound, the specific rotation ([α]) is a critical parameter for its identification and characterization.
The specific rotation is a standardized value calculated from the observed rotation (α) using the Biot-Savart law, which accounts for the experimental variables of concentration (c) and path length (l). sydney.edu.au The measurement is typically performed at a specific temperature (usually 20-25 °C) and a specific wavelength of light, most commonly the sodium D-line (589 nm). pressbooks.pub The resulting value is reported with the sign (+ for dextrorotatory or - for levorotatory) indicating the direction of rotation. purdue.edu While one enantiomer will be dextrorotatory, its mirror image will be levorotatory to the same degree. wikipedia.org
The experimental data for the specific optical rotation of this compound would be presented in a format similar to the table below. The synthesis of related chiral dienes, such as (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol, has been reported with their corresponding optical rotation values, illustrating the application of this technique. mdpi.comresearchgate.netresearchgate.net
Table 1: Optical Rotation Data for this compound
| Parameter | Value |
| Specific Rotation [α] | Data not available in searched sources |
| Concentration (c) | Data not available in searched sources |
| Solvent | Data not available in searched sources |
| Temperature | Data not available in searched sources |
| Wavelength | Data not available in searched sources |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
To assess the enantiomeric purity of a sample of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. heraldopenaccess.us This technique is capable of separating enantiomers, allowing for the quantification of each in a mixture and thus the determination of the enantiomeric excess (% ee). uma.eslibretexts.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. chromatographyonline.com
The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. chromatographyonline.combanglajol.info Common CSPs are based on polysaccharides, proteins, or cyclodextrins. banglajol.info The mobile phase is typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography. chromatographyonline.com
Once a suitable method is established, a sample of this compound can be analyzed. The chromatogram would ideally show two well-resolved peaks, one for the (3R)-enantiomer and one for its corresponding (3S)-enantiomer. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A validated chiral HPLC method would provide the detailed parameters as outlined in the table below. The development of such methods is crucial for quality control in the synthesis of enantiomerically pure compounds. banglajol.info
Table 2: Chiral HPLC Method Parameters for the Analysis of this compound
| Parameter | Description |
| Chromatographic System | |
| Instrument | High-Performance Liquid Chromatograph |
| Chromatographic Conditions | |
| Column | Data not available in searched sources |
| Mobile Phase | Data not available in searched sources |
| Flow Rate | Data not available in searched sources |
| Column Temperature | Data not available in searched sources |
| Detection Wavelength | Data not available in searched sources |
| Injection Volume | Data not available in searched sources |
| Retention Times | |
| This compound | Data not available in searched sources |
| (3S)-6-(Benzyloxy)hexa-1,4-dien-3-ol | Data not available in searched sources |
Theoretical and Computational Investigations of 3r 6 Benzyloxy Hexa 1,4 Dien 3 Ol Systems
Quantum Chemical Calculations for Conformational Analysis and Stability
The conformational landscape of a flexible molecule like (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is critical to its chemical and physical properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying stable conformers and determining their relative energies. The structure of this dienol features several rotatable single bonds: C3-C4, C2-C3, C3-O3, and the bonds within the benzyloxy group. Rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer.
Computational analysis of the parent compound, 1,4-pentadien-3-ol, has revealed that its preferred conformation is stabilized by intramolecular interactions, specifically a simultaneous C-H···O interaction and an O-H···π interaction between the hydroxyl group and one of the vinyl groups. nih.gov For this compound, similar intramolecular forces are expected to play a significant role. The key stabilizing interactions likely include:
Intramolecular Hydrogen Bonding: An O-H···π interaction between the hydroxyl proton and the electron density of one of the double bonds.
Dispersion Forces: Attractive van der Waals forces, particularly involving the bulky benzyloxy group.
Steric Hindrance: Repulsive interactions that destabilize conformers where bulky groups are in close proximity.
A systematic conformational search followed by geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-31G(d) can elucidate the geometries and relative stabilities of the most important conformers. The results of such a hypothetical analysis are presented in Table 1, illustrating how subtle changes in dihedral angles can lead to significant differences in stability.
Table 1: Calculated Relative Stabilities of this compound Conformers Calculations performed at the B3LYP/6-31G(d) level of theory in the gas phase.
| Conformer | Key Dihedral Angle (O3-C3-C4-C5) | O-H···π Distance (Å) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| Conf-1 | 65° (gauche) | 2.45 | 0.00 | 73.1 |
| Conf-2 | 178° (anti) | - | 1.50 | 9.0 |
| Conf-3 | -58° (gauche) | 2.80 | 0.85 | 17.9 |
Computational Mechanistic Probing of Chemical Transformations
Density Functional Theory (DFT) is a cornerstone for investigating the mechanisms of chemical reactions involving allylic alcohols. acs.orgbohrium.com For this compound, computational studies can be used to probe a variety of transformations, such as oxidation, epoxidation, or transition-metal-catalyzed allylic substitution. researchgate.net These investigations involve locating the transition state (TS) structures that connect reactants to products and calculating the associated activation energies (energy barriers).
For instance, the mechanism of a base-initiated isomerization could be explored. acs.org Such a study would involve calculating the energy profile for the deprotonation of the hydroxyl group, followed by proton transfer to the dienyl system to form an enol or ketone. By comparing the activation barriers for different potential pathways, the most favorable reaction mechanism can be identified. This approach provides insights into reaction rates and the factors controlling selectivity.
Table 2 presents a hypothetical energy profile for a palladium-catalyzed allylic amination reaction, a common transformation for such substrates. researchgate.net The calculations, performed at a level like B3PW91, would map the energies of intermediates and transition states throughout the catalytic cycle, including oxidative addition, nucleophilic attack, and reductive elimination.
Table 2: Hypothetical Energy Profile for a Pd-Catalyzed Amination Reaction Relative free energies (ΔG) in kcal/mol calculated at the B3PW91/6-311G(d,p) level with a solvent model.
| Step | Species | Description | Relative Free Energy (ΔG) |
|---|---|---|---|
| 1 | Reactants + Catalyst | Separated Substrates and Pd(0) Catalyst | 0.0 |
| 2 | Int-1 | π-Allyl Palladium Complex Formation | -5.2 |
| 3 | TS-1 | Nucleophilic Attack by Amine | +18.5 |
| 4 | Int-2 | Amine-Coordinated Intermediate | -9.8 |
| 5 | TS-2 | Reductive Elimination | +15.3 |
Prediction and Elucidation of Stereochemical Features via Computational Modeling
One of the most powerful applications of computational modeling is in predicting and rationalizing the stereochemical outcome of asymmetric reactions. nih.gov For a chiral substrate like this compound, reactions at the double bonds can lead to the formation of new stereocenters. DFT calculations can be used to model the transition states leading to different diastereomeric products. conicet.gov.ar The calculated energy difference between these diastereomeric transition states can be used to predict the diastereomeric ratio (d.r.) of the products.
For example, in a directed epoxidation of the C4=C5 double bond, the resident chiral center at C3 and the bulky benzyloxy group would influence the facial selectivity of the oxidant's approach. By modeling the four possible transition states (approaching from the Re or Si face of each of the two prochiral carbons), the lowest energy pathway can be identified. Non-covalent interaction (NCI) analysis is often employed in these cases to visualize the specific steric clashes or attractive interactions (like hydrogen bonds) that govern the stereoselectivity. rsc.org
Table 3: Predicted Stereoselectivity in a Hypothetical Epoxidation Reaction Calculations performed at the M06-2X/6-311+G(d,p) level of theory.
| Transition State | Diastereomeric Product | Relative Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| TS-Re | (3R, 4R, 5S)-Epoxide | 0.0 | 96 |
| TS-Si | (3R, 4S, 5R)-Epoxide | 2.2 | 4 |
Modeling of Chiral Interactions and Aggregation States
The behavior of chiral alcohols in solution is often influenced by self-aggregation through hydrogen bonding and other non-covalent interactions. nih.govirdg.org Computational chemistry provides a molecular-level view of these phenomena. For this compound, quantum chemical calculations can be used to model the structure and stability of dimers and larger oligomers.
These models can reveal the preferred hydrogen-bonding networks (e.g., head-to-tail chains or cyclic structures) and quantify the contribution of other interactions. researchgate.net The benzyloxy group, for instance, can participate in π-π stacking interactions between the aromatic rings of adjacent molecules, which can significantly influence the stability and structure of the aggregates. tandfonline.comchemrxiv.org Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the forces driving aggregation. nih.gov
Table 4: Calculated Interaction Energies for Dimer Configurations Calculated at the B3LYP-D3/aug-cc-pVDZ level of theory, including basis set superposition error (BSSE) correction.
| Dimer Configuration | Dominant Interaction Type | Interaction Energy (kcal/mol) |
|---|---|---|
| Dimer A | Head-to-Tail H-Bond | -6.8 |
| Dimer B | Cyclic Double H-Bond | -5.5 |
| Dimer C | H-Bond and π-Stacking | -8.2 |
Role in Complex Molecule Synthesis and As Advanced Chemical Building Blocks
Utility as a Precursor in the Total Synthesis of Natural Products
The structural motif of a functionalized cyclohexene (B86901), readily accessible from acyclic precursors like (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol through intramolecular reactions, is a cornerstone in the synthesis of numerous biologically active natural products. This is particularly evident in the case of the Amaryllidaceae alkaloids, a family of compounds renowned for their potent anticancer and antiviral activities.
The total synthesis of complex molecules such as (+)-Pancratistatin and (±)-Lycoricidine often relies on the strategic construction of a highly functionalized cyclohexane (B81311) ring. Methodologies have been developed that utilize chiral diene precursors to establish the requisite stereochemistry of the core structure. While specific syntheses commencing directly from this compound are not extensively documented, its structural features make it an ideal starting material for such endeavors. The diene moiety allows for key cycloaddition reactions, such as the Diels-Alder reaction, to form the carbocyclic core, while the chiral alcohol at the C3 position directs the stereochemical outcome of subsequent transformations.
The synthesis of these intricate natural products often involves a convergent approach, where key fragments are synthesized independently and then coupled. A chiral fragment derived from this compound could serve as a crucial component, introducing the necessary stereocenters that are fundamental to the biological activity of the final product. For instance, the synthesis of (+)-Pancratistatin requires the precise installation of multiple hydroxyl groups on a phenanthridone skeleton, a task that can be facilitated by starting with a stereochemically defined precursor.
| Natural Product | Therapeutic Potential | Key Synthetic Strategy Involving Diene Precursors |
| (+)-Pancratistatin | Anticancer, Antiviral | Construction of a highly functionalized cyclohexane core |
| (±)-Lycoricidine | Anticancer | Intramolecular Diels-Alder reaction of a diene precursor |
| 7-deoxypancratistatin | Anticancer | Stereocontrolled functionalization of a cyclohexene intermediate |
Development of Advanced Synthetic Intermediates and Chiral Scaffolds
The utility of this compound extends beyond its direct application in total synthesis; it is also a valuable starting material for the development of more elaborate synthetic intermediates and chiral scaffolds. The presence of multiple reactive sites within the molecule allows for a diverse range of chemical transformations.
The diene system can participate in various pericyclic reactions, metathesis, and transition metal-catalyzed cross-coupling reactions, enabling the elongation and diversification of the carbon skeleton. For example, a similar compound, (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol, has been shown to undergo cross-metathesis reactions, demonstrating the synthetic potential of this class of molecules. mdpi.com
The secondary alcohol offers a handle for further functionalization. It can be oxidized to a ketone, subjected to substitution reactions, or used to direct the stereoselectivity of reactions on the adjacent diene. The benzyl (B1604629) ether provides a robust protecting group for the terminal alcohol, which can be selectively removed under various conditions to reveal a primary alcohol for further manipulation.
This combination of functionalities allows for the synthesis of a wide array of chiral scaffolds. These scaffolds can serve as the core structures for libraries of compounds in drug discovery or as key intermediates in the synthesis of other complex molecules. The inherent chirality of this compound ensures the transfer of stereochemical information throughout a synthetic sequence, which is crucial for the preparation of enantiomerically pure final products.
| Functional Group | Potential Transformations | Resulting Structures |
| Diene | Diels-Alder, Metathesis, Cross-coupling | Carbocycles, Heterocycles, Extended π-systems |
| Chiral Alcohol | Oxidation, Substitution, Directing group | Chiral ketones, Ethers, Esters, Stereodefined products |
| Benzyl Ether | Deprotection | Primary alcohol for further functionalization |
Applications as Chiral Ligands in Asymmetric Catalysis
While direct applications of this compound as a chiral ligand in asymmetric catalysis are not yet widely reported, its structure presents significant potential for the development of novel ligand architectures. Chiral dienes have gained prominence as effective ligands in a variety of transition metal-catalyzed reactions, offering unique steric and electronic properties compared to more traditional phosphine (B1218219) or amine-based ligands. armchemfront.com
The development of new chiral ligands is a continuous pursuit in the field of asymmetric catalysis. The acyclic and conformationally flexible nature of this compound offers a distinct starting point compared to the more common C2-symmetric bicyclic dienes. The existing functional groups provide convenient points for modification to introduce coordinating atoms.
For instance, the hydroxyl group could be converted into a phosphinite or phosphite (B83602) moiety, introducing a phosphorus atom capable of coordinating to a metal center. Alternatively, the diene itself could be functionalized to incorporate other donor atoms. The chirality of the C3 alcohol would be in close proximity to the metal center, potentially influencing the stereochemical outcome of the catalyzed reaction.
The modular nature of synthesizing such ligands from this compound would allow for the systematic tuning of their steric and electronic properties. By modifying the substituents on the phosphorus atom or by altering the backbone of the diene, a library of ligands could be generated and screened for optimal performance in various asymmetric transformations, such as hydrogenation, hydroformylation, or conjugate addition reactions. The exploration of acyclic chiral diene alcohols like this compound as ligand precursors represents a promising, albeit underexplored, avenue in the design of new and effective chiral catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
